GR 144053 trihydrochloride
Overview
Description
GR 144053 trihydrochloride is a potent and selective platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) antagonist . It is orally active and highly effective at inhibiting thrombus formation in vivo . The chemical name of GR 144053 trihydrochloride is 4- [4- [4- (Aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride .
Molecular Structure Analysis
The molecular formula of GR 144053 trihydrochloride is C18H27N5O2.3HCl . The molecular weight is 454.83 . The InChI Key is GFZHNFOGCMEYTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
GR 144053 trihydrochloride is supplied as a solid . It is soluble in dimethyl sulfoxide (DMSO) at 23 mg/mL .Scientific Research Applications
Reductive Dechlorination in Environmental Remediation
Studies on the abiotic reductive dechlorination of chlorinated ethylenes by iron-bearing soil minerals, such as green rust (GR(SO4)), highlight the importance of understanding chemical reactions that can mitigate environmental pollution. The kinetics of these reactions and the formation of less harmful products from chlorinated organic compounds offer insights into potential applications of similar compounds for environmental remediation efforts (Lee & Batchelor, 2002).
Catalytic Activity in Organic Synthesis
The iron-catalyzed Grignard cross-coupling with alkyl halides possessing beta-hydrogens represents another area of interest in scientific research. Such catalytic activities are crucial for the synthesis of various organic compounds, showcasing the potential for compounds like "GR 144053 trihydrochloride" to serve in similar catalytic roles within organic chemistry (Nagano & Hayashi, 2004).
Phototransformation and Environmental Fate of Chemical Compounds
Research into the phototransformation of triclosan in surface waters demonstrates the significance of understanding how chemical compounds degrade under environmental conditions. Such studies can inform the safe use and disposal of chemicals, including "GR 144053 trihydrochloride", by elucidating their degradation pathways and rates (Tixier et al., 2002).
Mechanisms of Corrosion and Material Degradation
The investigation of mechanisms of formation and structure of green rust one in aqueous corrosion of iron in the presence of chloride ions provides a detailed look at corrosion processes. Understanding these mechanisms can contribute to the development of corrosion-resistant materials and the study of compounds that may interact with metal surfaces (Refait et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRNPHOBDOUQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GR 144053 trihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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